2-Amino-7-phosphonoheptanoic acid is a synthetic amino acid analog that serves as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It has played a crucial role in elucidating the functions of NMDA receptors in various physiological and pathological processes. NMDA receptors are a subtype of glutamate receptors, which are the primary excitatory neurotransmitter receptors in the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] By selectively blocking the NMDA receptor, AP7 allows researchers to investigate the specific contributions of NMDA receptor-mediated neurotransmission to a wide range of phenomena, including learning and memory, synaptic plasticity, neuronal development, and neurological disorders.
2-Amino-7-phosphonoheptanoic acid is classified under amino acids and phosphonic acids. It is often synthesized in laboratories for research purposes, particularly in studies related to neurotransmission and neuropharmacology. The compound has been identified in various studies as an important tool for exploring the roles of glutamate receptors in the central nervous system .
The synthesis of 2-Amino-7-phosphonoheptanoic acid typically involves the reaction of amino acids with phosphonic acid derivatives. One common synthetic route includes:
Industrial production may adapt these methods for larger-scale synthesis, optimizing reaction conditions for higher yields and cost-effectiveness .
The molecular formula of 2-Amino-7-phosphonoheptanoic acid is , with a molecular weight of approximately 201.18 g/mol. The structure features:
The three-dimensional conformation of this compound allows it to effectively mimic glutamate, enabling its role as a competitive antagonist at the NMDA receptor .
2-Amino-7-phosphonoheptanoic acid can undergo several chemical reactions, including:
Common reagents include:
The outcomes of these reactions depend heavily on the specific reagents and conditions employed .
2-Amino-7-phosphonoheptanoic acid acts primarily by binding competitively to the glutamate recognition site on NMDA receptors. This binding inhibits the receptor's activation by endogenous glutamate, preventing calcium influx into neurons. The implications of this action include:
2-Amino-7-phosphonoheptanoic acid has several important applications in scientific research:
2-Amino-7-phosphonoheptanoic acid (AP-7) functions as a selective competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor complex by directly competing with the endogenous agonist glutamate at its recognition site. This molecular antagonism occurs through AP-7's structural mimicry of glutamate, allowing it to bind with high affinity to the glutamate-binding domain on GluN2 subunits without inducing receptor activation [1] [4]. Unlike non-competitive antagonists that bind to allosteric sites or channel blockers that require receptor activation, AP-7 prevents glutamate from binding and initiating the conformational changes necessary for ion channel opening [4]. Electrophysiological studies confirm that AP-7 dose-dependently suppresses ion currents normally induced by NMDA receptor agonists while leaving responses to non-NMDA glutamate receptor agonists (such as AMPA or kainate) unaffected [1]. This competitive mechanism underlies its functional blockade of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) in diverse brain regions, including the hippocampus, amygdala, and periaqueductal gray matter [4] [5].
The pharmacological significance of this competitive inhibition is profound, as excessive NMDA receptor activation leads to calcium-mediated excitotoxicity – a pathological process implicated in neurodegenerative disorders, seizure disorders, and neuronal death following ischemia. By occupying the glutamate binding site, AP-7 effectively decouples NMDA receptor activation from pathological stimuli while preserving basal neurotransmission necessary for normal cognitive function when administered at therapeutic concentrations [1] [4] [8].
A defining pharmacological characteristic of AP-7 is its exceptional selectivity for NMDA receptors over other ionotropic glutamate receptor subtypes. This specificity is evidenced by binding assays and functional studies demonstrating that AP-7 effectively antagonizes NMDA-induced depolarizations even at micromolar concentrations but fails to inhibit responses elicited by selective AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) or kainate receptor agonists, even at significantly higher doses [1] [7]. This selectivity arises from the unique structural requirements of the NMDA receptor's glutamate binding pocket on the GluN2 subunit, which accommodates the extended chain length and phosphonate moiety of AP-7 more efficiently than the binding sites of non-NMDA receptors [4].
Table 1: Receptor Selectivity Profile of AP-7 Compared to Other NMDA Antagonists
Compound | NMDA Receptor Affinity | AMPA/Kainate Receptor Affinity | Glycine Site Activity | Primary Mechanism |
---|---|---|---|---|
AP-7 | High (Competitive Antagonist) | Negligible | None | Glutamate site blockade |
7-Chlorokynurenate | Low | Negligible | High (Antagonist) | Glycine site blockade |
MK-801 | Very High | Negligible | None | Channel blocker (use-dependent) |
Ifenprodil | Moderate (GluN2B-selective) | Negligible | None | Polyamine site antagonist |
CNQX | Negligible | High (Antagonist) | None | AMPA/Kainate receptor blockade |
The molecular basis for this selectivity lies in the differential architecture of the agonist binding domains. The NMDA receptor GluN2 subunit possesses a deeper and more flexible ligand-binding cleft compared to the homologous domains in AMPA (GluA subunits) and kainate (GluK subunits) receptors. This allows optimal interaction with AP-7's phosphonoheptanoic acid backbone, which is sterically and electrostatically incompatible with the shallower binding clefts of non-NMDA receptors [4]. Importantly, AP-7 also exhibits no significant activity at the strychnine-insensitive glycine co-agonist site of the NMDA receptor, distinguishing it pharmacologically from antagonists like 7-chlorokynurenic acid [1]. This receptor subtype selectivity makes AP-7 an invaluable experimental tool for dissecting NMDA receptor-specific functions within complex glutamatergic signaling pathways.
The phosphonate group (-PO₃H₂) in AP-7 is the critical determinant governing its high-affinity antagonism at the NMDA receptor. This moiety serves as a bioisostere for the γ-carboxylate group in glutamate, replicating its tetrahedral geometry and negative charge distribution at physiological pH [1] [4]. However, the phosphonate group exhibits significant advantages over the native carboxylate: its higher pKa values ensure full ionization across the physiological pH range, and its greater resistance to metabolic degradation enhances in vivo stability. Furthermore, the P-C bond of the phosphonate is hydrolytically stable compared to the ester linkages in endogenous glutamate, preventing enzymatic cleavage by peptidases [4].
Molecular modeling and structure-activity relationship (SAR) studies reveal that the spatial separation between the α-amino group and the phosphonate moiety in AP-7 (spanning seven carbon atoms) optimally matches the distance between the corresponding functional groups in glutamate when bound to the NMDA receptor. This precise spacing allows simultaneous ionic and hydrogen-bonding interactions with key residues in the glutamate binding pocket (S1S2 domain) of GluN2 subunits, particularly arginine and serine/threonine residues that coordinate the α-carboxylate and phosphonate groups, respectively [4]. The elongated heptanoic acid chain provides additional hydrophobic interactions that enhance binding affinity compared to shorter-chain analogs like 2-amino-5-phosphonopentanoic acid (AP-5) [1] [4]. Systematic modifications of the phosphonate group (e.g., esterification or replacement with sulfonate, carboxylate) result in substantial reductions in NMDA receptor affinity, underscoring its indispensable role in molecular recognition and antagonistic efficacy.
AP-7 serves as a pivotal experimental tool for investigating NMDA receptor-dependent synaptic plasticity, particularly long-term potentiation (LTP) – a cellular correlate of learning and memory. In hippocampal slices, perfusion with AP-7 completely abolishes the induction of LTP without affecting baseline synaptic transmission or pre-established LTP [1] [3]. This occurs because LTP induction requires NMDA receptor-mediated calcium influx during coincident pre- and postsynaptic activity, a process selectively blocked by AP-7's competitive antagonism at the glutamate site. This mechanistic insight has been instrumental in establishing the NMDA receptor's role as a "coincidence detector" in Hebbian plasticity [3].
Beyond the hippocampus, AP-7 modulates plasticity in neural circuits regulating affective behaviors. Microinjection of AP-7 into the dorsal periaqueductal gray (DPAG) produces dose-dependent anxiolytic effects in the elevated plus-maze test, evidenced by increased open-arm exploration without altering general locomotor activity [5]. This suggests that NMDA receptor-mediated plasticity in DPAG circuits underlies adaptive and maladaptive fear responses. Similarly, intra-accumbens AP-7 administration enhances behavioral flexibility in cue-directed swimming tasks, increasing switching between motivated behaviors without affecting non-cue-directed activities [2] [3]. This region-specific modulation highlights how NMDA receptors, and by extension their blockade by AP-7, differentially regulate synaptic plasticity across neural networks involved in cognition, emotion, and motivation.
Table 2: Effects of AP-7 on Synaptic Plasticity and Related Behaviors
Brain Region | Experimental Model | AP-7 Effect | Functional Implication |
---|---|---|---|
Hippocampus | In vitro LTP induction | Blocks induction | Confirms NMDA receptor-dependence of associative plasticity |
Dorsal Periaqueductal Grey | Elevated plus-maze test | Increases open-arm exploration | Reduces anxiety-like behavior via limbic circuit modulation |
Nucleus Accumbens | Cue-directed swimming test | Enhances behavioral switching | Facilitates adaptive responding to environmental cues |
Amygdala | Audiogenic seizure model | Reduces seizure severity | Modulates excitability in fear/seizure circuits |
Cerebellum | Swim-induced cGMP elevation | Blocks cGMP increase | Disrupts NMDA-dependent second messenger signaling [6] |
The impact of AP-7 on neuroplasticity extends to intracellular signaling cascades downstream of NMDA receptors. For instance, AP-7 potently blocks swim-induced elevations of cerebellar cyclic guanosine monophosphate (cGMP) – a second messenger involved in NMDA receptor-dependent neuronal excitability and synaptic modulation [6]. This inhibition occurs rapidly (within minutes) and dose-dependently, directly linking NMDA receptor activation to nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC) signaling pathways. Furthermore, AP-7 administration reduces immobility time in the forced swim test (FST) – a behavioral paradigm sensitive to antidepressants – suggesting that its modulation of NMDA receptor-dependent plasticity in cortico-limbic circuits contributes to antidepressant-like effects [1] [8]. These findings collectively position AP-7 as a critical pharmacological probe for dissecting the contribution of NMDA receptor-mediated plasticity to both physiological and pathological brain states.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7